molecular formula C14H23NO4 B13000507 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate

Cat. No.: B13000507
M. Wt: 269.34 g/mol
InChI Key: PXANOLSGYWVUBM-UHFFFAOYSA-N
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Description

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate is a complex organic compound with the molecular formula C14H23NO4. This compound is part of the azabicyclo family, which is characterized by a bicyclic structure containing nitrogen. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This precursor is obtained in four steps starting from readily available 4-hydroxymethyl pyridine . The subsequent steps involve functionalization to introduce the ethyl group and the second carboxylate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-tert-Butyl 6-ethyl 3-azabicyclo[410]heptane-3,6-dicarboxylate apart from similar compounds is its dual carboxylate groups and the presence of an ethyl substituent

Properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)14-6-7-15(9-10(14)8-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXANOLSGYWVUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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